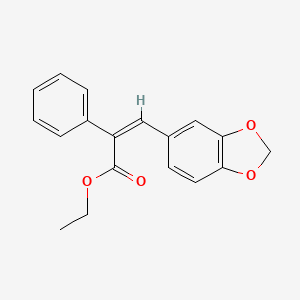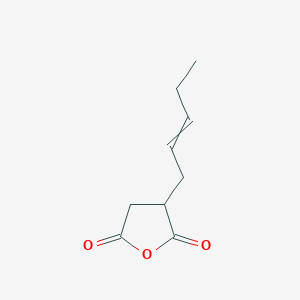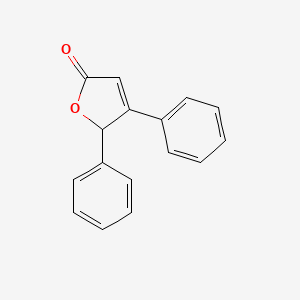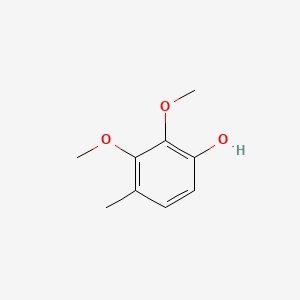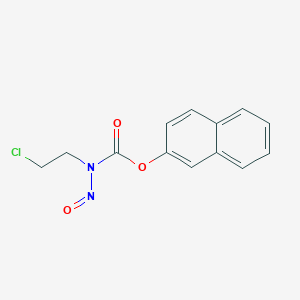
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₃ and a molecular weight of 278.69 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate typically involves the reaction of naphthalen-2-ylamine with 2-chloroethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted carbamates .
Scientific Research Applications
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate involves the interaction with cellular components, leading to the inhibition of specific enzymes and pathways. The compound targets molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl(2-chloroethyl)carbamate
- Naphthalen-2-yl(2-bromoethyl)nitrosocarbamate
- Naphthalen-2-yl(2-iodoethyl)nitrosocarbamate
Uniqueness
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
5457-45-4 |
|---|---|
Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
naphthalen-2-yl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C13H11ClN2O3/c14-7-8-16(15-18)13(17)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI Key |
UCMCUIVFESZRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


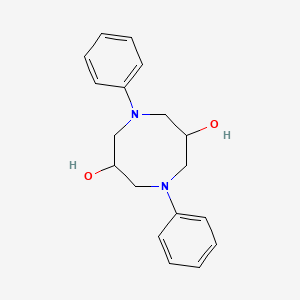
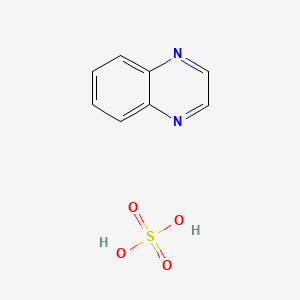
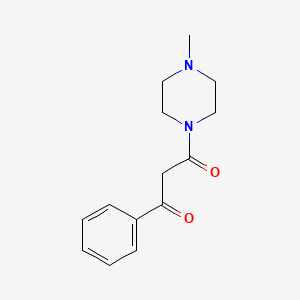
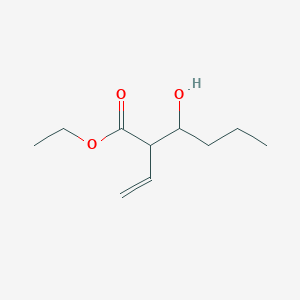
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
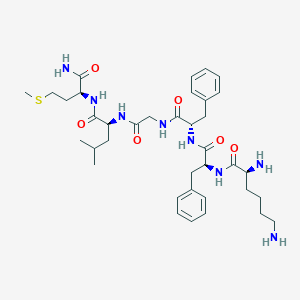

![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
